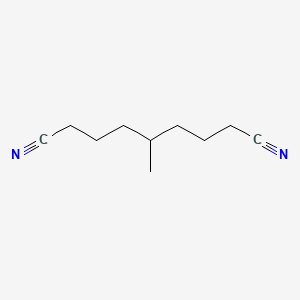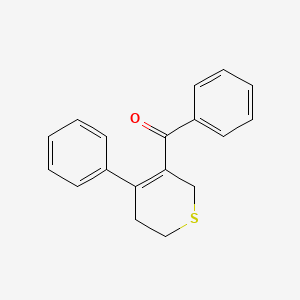
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an indenone core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The compound also features a pyrrolidinylidene group, which is a five-membered nitrogen-containing ring. The (E)- configuration indicates the specific geometric arrangement of the substituents around the double bond.
Métodos De Preparación
The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- involves several steps, typically starting with the preparation of the indenone core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the pyrrolidinylidene group is usually accomplished through a condensation reaction with a suitable pyrrolidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- can be compared with other similar compounds, such as:
Indenones: Compounds with a similar indenone core but different substituents.
Pyrrolidinylidene derivatives: Compounds with a similar pyrrolidinylidene group but different core structures. The uniqueness of 1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- lies in its specific combination of the indenone core and pyrrolidinylidene group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
91115-31-0 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
2-(1-methylpyrrolidin-2-ylidene)-3H-inden-1-one |
InChI |
InChI=1S/C14H15NO/c1-15-8-4-7-13(15)12-9-10-5-2-3-6-11(10)14(12)16/h2-3,5-6H,4,7-9H2,1H3 |
Clave InChI |
NJXJTBFFMJXDKG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1=C2CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)

phosphane](/img/structure/B14373608.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)


![1-[(2-Aminoethyl)amino]decan-2-OL](/img/structure/B14373633.png)





